Cas no 1691710-23-2 (6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine)

6-Phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic organic compound featuring a fused imidazole-pyrimidine core with a phenyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in target interactions, while the phenyl group offers potential for further functionalization. The compound's stability and solubility profile facilitate its use in diverse reaction conditions. Applications include the development of bioactive molecules, particularly in medicinal chemistry, where such scaffolds are explored for their potential in modulating biological pathways. Its synthetic versatility underscores its utility in advanced research and industrial applications.
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine structure
1691710-23-2 structure
商品名:6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine
CAS番号:1691710-23-2
MF:C12H15N3
メガワット:201.267602205276
CID:5969668
PubChem ID:103314757

6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 化学的及び物理的性質

名前と識別子

    • 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine
    • 1691710-23-2
    • EN300-1119137
    • 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
    • インチ: 1S/C12H15N3/c1-2-4-10(5-3-1)11-8-14-12-13-6-7-15(12)9-11/h1-5,11H,6-9H2,(H,13,14)
    • InChIKey: MWEIUWMIVKWCKX-UHFFFAOYSA-N
    • ほほえんだ: N12C(=NCC(C3C=CC=CC=3)C1)NCC2

計算された属性

  • せいみつぶんしりょう: 201.126597491g/mol
  • どういたいしつりょう: 201.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119137-1.0g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2
1g
$1442.0 2023-05-23
Enamine
EN300-1119137-10.0g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2
10g
$6205.0 2023-05-23
Enamine
EN300-1119137-0.5g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1119137-2.5g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1119137-0.05g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1119137-0.25g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1119137-5.0g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2
5g
$4184.0 2023-05-23
Enamine
EN300-1119137-10g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1119137-0.1g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1119137-5g
6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1691710-23-2 95%
5g
$3273.0 2023-10-27

6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 関連文献

6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidineに関する追加情報

Introduction to 6-Phenyl-2H,3H,5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine (CAS No. 1691710-23-2)

6-Phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS No. 1691710-23-2) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The molecular structure of 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine features a phenyl group attached to the imidazopyrimidine core, which contributes to its distinct chemical and biological properties.

The imidazopyrimidine scaffold is a versatile platform for the development of novel drugs due to its ability to interact with various biological targets. Recent studies have highlighted the potential of 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine in modulating key enzymes and receptors involved in several disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against specific kinases and enzymes that are implicated in cancer progression and inflammatory diseases.

In the context of cancer research, 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has shown promising antiproliferative effects on various cancer cell lines. Studies have reported that it can effectively inhibit the growth of breast cancer cells by targeting key signaling pathways such as PI3K/AKT and MAPK. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspase-dependent mechanisms. These findings suggest that 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine could be a valuable lead compound for the development of novel anticancer agents.

Beyond its anticancer properties, 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has also been investigated for its potential in treating inflammatory conditions. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. Research has shown that this compound can modulate the activity of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. By reducing the production of these inflammatory mediators, 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine may offer a new therapeutic approach for managing inflammatory disorders.

The pharmacokinetic properties of 6-phenyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that it exhibits favorable absorption and distribution profiles in animal models. The compound is rapidly absorbed after oral administration and shows good bioavailability. Furthermore, it has demonstrated low toxicity in preclinical studies conducted on rodents and non-human primates. These findings support the potential for further clinical development of 6-phenyl-2H,3,5,6,7,8,8-H-imidazo[1,2-a]pyrimidine as a safe and effective therapeutic agent.

In conclusion, 6-Phenyl-2,3,5,6,7,8-H-imidazo[1,2-a]pyrimidine (CAS No. 1691710-23-2) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents for cancer and inflammatory diseases. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd